molecular formula C10H15BrO4 B6214359 1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate CAS No. 1165450-64-5

1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B6214359
CAS No.: 1165450-64-5
M. Wt: 279.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is a cyclopropane derivative characterized by the presence of bromomethyl and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Esterification: The diethyl ester groups are typically introduced through esterification reactions involving the corresponding carboxylic acids and ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction: Conducted in anhydrous conditions with LiAlH4 in ether solvents.

    Oxidation: Performed in aqueous or mixed solvent systems with KMnO4 under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Yields substituted cyclopropane derivatives.

    Reduction: Produces cyclopropane alcohols.

    Oxidation: Results in cyclopropane carboxylic acids.

Scientific Research Applications

1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1,1-diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives such as:

    1,1-diethyl (2R)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.

    1,1-diethyl (2R)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Contains a hydroxymethyl group, making it more suitable for further functionalization.

    1,1-diethyl (2R)-2-(methyl)cyclopropane-1,1-dicarboxylate: Lacks the halogen group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity patterns and potential for diverse chemical transformations.

Properties

CAS No.

1165450-64-5

Molecular Formula

C10H15BrO4

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.